![molecular formula C14H19BrN2O3 B4053608 4-bromo-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide](/img/structure/B4053608.png)
4-bromo-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide
概要
説明
4-bromo-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide is a chemical compound with the molecular formula C11H14BrN2O3 It is a derivative of benzamide, featuring a bromine atom at the 4-position of the benzene ring and a morpholine ring attached via a propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide typically involves multiple steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the 4-position of the benzene ring.
Propylation: The brominated benzamide is then reacted with 3-chloropropanol to introduce the propyl chain.
Morpholine Introduction: Finally, the intermediate product is reacted with morpholine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
4-bromo-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product would be 4-bromo-N-[2-oxo-3-(morpholin-4-yl)propyl]benzamide.
Reduction: The major product would be N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide.
Substitution: The major products would depend on the nucleophile used, such as 4-azido-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide or 4-mercapto-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide.
科学的研究の応用
4-bromo-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-bromo-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
4-bromo-N-(4-morpholinyl)benzamide: Similar structure but lacks the propyl chain.
4-bromo-N-(2-hydroxyethyl)benzamide: Similar structure but has a shorter ethyl chain instead of the propyl chain.
4-bromo-N-(3-hydroxypropyl)benzamide: Similar structure but lacks the morpholine ring.
Uniqueness
4-bromo-N-[2-hydroxy-3-(morpholin-4-yl)propyl]benzamide is unique due to the presence of both the morpholine ring and the propyl chain, which may confer specific properties and reactivity that are not observed in the similar compounds listed above.
特性
IUPAC Name |
4-bromo-N-(2-hydroxy-3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c15-12-3-1-11(2-4-12)14(19)16-9-13(18)10-17-5-7-20-8-6-17/h1-4,13,18H,5-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCBFDFQEUZSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CNC(=O)C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-methoxyphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4053535.png)

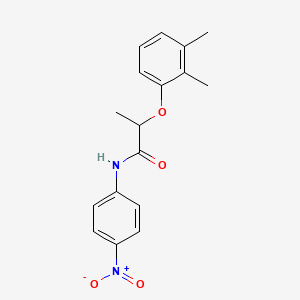
![N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetamide](/img/structure/B4053557.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}butanamide](/img/structure/B4053559.png)
![2-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]carbamothioylamino]benzamide](/img/structure/B4053561.png)
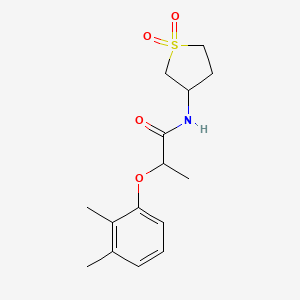
![3,5-Bis(methylsulfanyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene](/img/structure/B4053583.png)
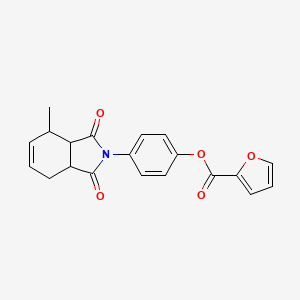
![2-ethyl-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4053595.png)
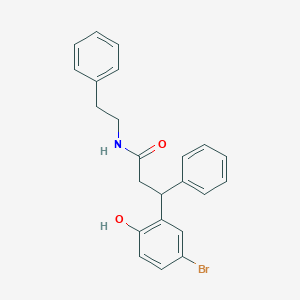
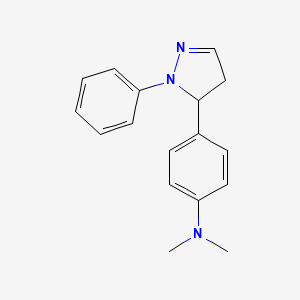
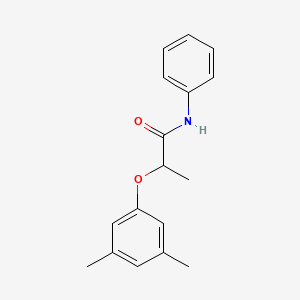
![N-[2-(butan-2-yl)phenyl]-4-(propan-2-yl)benzamide](/img/structure/B4053625.png)
